molecular formula C5H3BrN4O B15329108 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one

5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one

Cat. No.: B15329108
M. Wt: 215.01 g/mol
InChI Key: PVGJOSRYTWXEHB-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a bromine atom attached to the pyrazolo[3,4-b]pyrazine core. It is commonly used in various scientific research fields due to its versatile chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one typically involves the bromination of pyrazolo[3,4-b]pyrazine. One common method includes the reaction of pyrazolo[3,4-b]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically utilized.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrazine derivatives, which can have different functional groups attached to the core structure. These derivatives are often explored for their potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    5-Bromo-1H-pyrazolo[3,4-b]quinoline:

Uniqueness

5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one is unique due to its specific pyrazolopyrazine core structure, which imparts distinct chemical reactivity and biological activity. Its bromine substitution also allows for versatile modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

IUPAC Name

5-bromo-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one

InChI

InChI=1S/C5H3BrN4O/c6-2-1-7-4-3(8-2)5(11)10-9-4/h1H,(H2,7,9,10,11)

InChI Key

PVGJOSRYTWXEHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)NNC2=O)Br

Origin of Product

United States

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